![molecular formula C20H22ClN3O4S B2896391 N1-(4-chlorophenethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide CAS No. 1105227-90-4](/img/structure/B2896391.png)
N1-(4-chlorophenethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
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Description
N1-(4-chlorophenethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound of interest has been explored in various scientific research applications focusing on its synthesis, structural characterization, and potential biological activities. For instance, studies have involved the synthesis of related oxazolidinone compounds, demonstrating their utility in creating enantiomerically pure derivatives for use in diverse chemical reactions. These compounds serve as key intermediates for further chemical transformations, showcasing their versatility in synthetic organic chemistry (Park et al., 2003).
Catalytic Applications
Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been significantly enhanced by using oxalamide derivatives as catalysts. This method enables efficient amidation of various (hetero)aryl chlorides, which were previously challenging to document in Cu-catalyzed reactions, thus broadening the scope of amide synthesis in organic chemistry (De et al., 2017).
Biological Activities
The exploration of novel oxazolidinones and related compounds extends into biological activities, where such molecules have been assessed for their potential antimicrobial properties. Research has shown that certain derivatives exhibit significant activities against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Babu et al., 2013).
Antimicrobial Resistance
Studies on oxazolidinone antibacterial agents, such as U-100592 and U-100766, have revealed their in vitro activities against a variety of clinically important human pathogens. These compounds are part of a new class of antimicrobials with a unique mechanism of action, inhibiting bacterial protein synthesis and demonstrating effectiveness against strains resistant to other antimicrobials. Their activity in the presence of human serum and the low frequency of resistance development further underline their potential as novel therapeutic agents (Zurenko et al., 1996).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-14-3-8-17(24-11-2-12-29(24,27)28)13-18(14)23-20(26)19(25)22-10-9-15-4-6-16(21)7-5-15/h3-8,13H,2,9-12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFICRXVVUPNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide |
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